An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline: Structure, Properties, and Biological Potential
An In-depth Technical Guide to 8-Ethoxy-5-nitroquinoline: Structure, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Ethoxy-5-nitroquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from the closely related and well-studied analogues, 8-hydroxy-5-nitroquinoline (Nitroxoline) and 8-methoxy-5-nitroquinoline, to infer its chemical and biological characteristics. All predicted and inferred data are clearly indicated.
Chemical Structure and Identification
8-Ethoxy-5-nitroquinoline is a derivative of quinoline, characterized by an ethoxy group at position 8 and a nitro group at position 5.
Caption: 2D Chemical Structure of 8-Ethoxy-5-nitroquinoline.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | 8-ethoxy-5-nitroquinoline | - |
| Molecular Formula | C11H10N2O3 | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| SMILES | CCOc1ccc(c2cccnc12)--INVALID-LINK--=O | [1] |
| InChIKey | JIKDSYNTJROGHD-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of 8-Ethoxy-5-nitroquinoline have been predicted based on its structure and compared with the experimental or computed data of its methoxy and hydroxy analogues.
Table 2: Physicochemical Properties
| Property | 8-Ethoxy-5-nitroquinoline (Predicted) | 8-Methoxy-5-nitroquinoline | 8-Hydroxy-5-nitroquinoline (Nitroxoline) |
| Molecular Weight ( g/mol ) | 218.21 | 204.18 | 190.16 |
| Melting Point (°C) | No data available | 115 | 181-183 |
| LogP | ~2.7 | 2.2 | 1.5-2.0 |
| Hydrogen Bond Donors | 0 | 0 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 | 4 |
| Polar Surface Area (Ų) | 67.9 | 67.9 | 80.3 |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents like ethanol, DMSO. | No data available | Very slightly soluble in alcohol and diethyl ether; freely soluble in hot hydrochloric acid. |
References: 8-Methoxy-5-nitroquinoline[2][3], 8-Hydroxy-5-nitroquinoline[4]
Synthesis and Characterization
A plausible synthetic route to 8-Ethoxy-5-nitroquinoline is via the Williamson ether synthesis, starting from the commercially available 8-hydroxy-5-nitroquinoline.
Caption: Proposed synthetic workflow for 8-Ethoxy-5-nitroquinoline.
Experimental Protocol: Williamson Ether Synthesis (General)
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Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 8-hydroxy-5-nitroquinoline (1.0 eq) and a suitable solvent such as acetone or DMF.
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Base Addition: Add a base, for example, potassium carbonate (K2CO3, 2.0 eq), to the suspension.
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Alkylation: Add the ethylating agent, such as ethyl iodide (1.2 eq), to the mixture at room temperature.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
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Extraction: The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 8-Ethoxy-5-nitroquinoline.
Characterization Protocols
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.
Table 3: Predicted and Comparative Spectroscopic Data
| Spectroscopic Data | 8-Ethoxy-5-nitroquinoline (Predicted) | 8-Methoxy-5-nitroquinoline (Reference) |
| IR (cm⁻¹) | ~2950 (C-H, aliphatic), ~1520 & ~1340 (NO₂ stretch), ~1250 (C-O-C stretch), ~3050 (C-H, aromatic) | 2914 (aromatic), 1338 (NO₂) |
| ¹H NMR (ppm) | Signals corresponding to the ethoxy group (triplet ~1.4 ppm, quartet ~4.1 ppm) and aromatic protons on the quinoline ring. | - |
| ¹³C NMR (ppm) | Signals for the two carbons of the ethoxy group and the carbons of the quinoline ring system. | - |
| Mass Spec (m/z) | [M+H]⁺ at 219.0764 | [M+H]⁺ at 205.0608 |
Reference: 8-Methoxy-5-nitroquinoline IR data[2]
A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer. The chemical shifts, integration, and coupling patterns are analyzed to confirm the molecular structure.
A small amount of the solid sample is ground with KBr and pressed into a thin pellet. Alternatively, a Nujol mull can be prepared. The IR spectrum is recorded, and the absorption bands are correlated with the functional groups present in the molecule.
The sample is introduced into the mass spectrometer (e.g., via ESI or APCI). The mass-to-charge ratio of the molecular ion and its fragmentation pattern are analyzed to confirm the molecular weight and structural features.
Biological Activity and Potential Signaling Pathways
The biological activity of 8-Ethoxy-5-nitroquinoline is not yet reported. However, based on the known activities of its close analogues, it is predicted to possess antimicrobial and anticancer properties.
Inferred Biological Activities
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Anticancer Activity: 8-Hydroxy-5-nitroquinoline (Nitroxoline) has demonstrated potent anticancer activity against various cancer cell lines. It is suggested that 8-Ethoxy-5-nitroquinoline may exhibit similar cytotoxic effects.[5][6]
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Antimicrobial Activity: The 8-hydroxyquinoline scaffold is known for its broad-spectrum antimicrobial properties. Nitroxoline is used as an antibacterial agent for urinary tract infections. The methoxy analogue has also shown antibacterial and antifungal activity.[2][7]
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Antiprotozoal Activity: Nitroxoline has been investigated as a potential treatment for Chagas disease, caused by Trypanosoma cruzi.[7][8]
Potential Mechanism of Action and Signaling Pathways
The mechanism of action for 8-Ethoxy-5-nitroquinoline is likely to be similar to that of Nitroxoline, which involves the induction of programmed cell death (apoptosis) in target cells. This process is often mediated by an increase in intracellular reactive oxygen species (ROS).
Caption: Inferred signaling pathway for anticancer activity.
The proposed mechanism involves the compound entering the cancer cell and inducing an increase in ROS. This leads to mitochondrial dysfunction, characterized by membrane depolarization, which in turn activates the caspase cascade, ultimately resulting in apoptosis.[7][8]
Conclusion
8-Ethoxy-5-nitroquinoline is a promising, yet understudied, derivative of the pharmacologically significant quinoline scaffold. Based on the properties of its close analogues, it is predicted to be a bioactive molecule with potential applications in anticancer and antimicrobial drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a rationale for its synthesis and biological evaluation. Further experimental validation is necessary to fully elucidate the chemical and biological profile of this compound.
